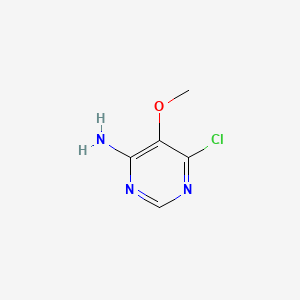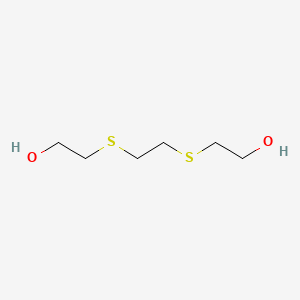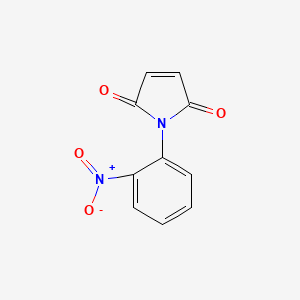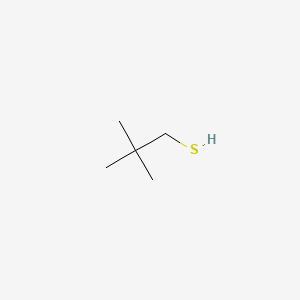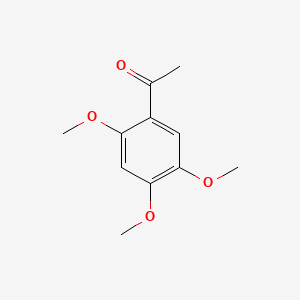
1-(烯丙基)吡咯烷-2-酮
描述
1-(Allyl)pyrrolidin-2-one is a chemical compound that can be synthesized through various methods involving nucleophilic substitution reactions and can participate in a range of chemical transformations. The compound is characterized by the presence of an allyl group attached to a pyrrolidin-2-one ring structure, which is a five-membered lactam. This structure is significant in medicinal chemistry and organic synthesis due to its presence in various biologically active compounds and its utility as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 1-(Allyl)pyrrolidin-2-one derivatives can be achieved through the reaction of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with allylsilanes, organozinc reagents, and phosphorus compounds. These starting materials are accessible from 2,5-dimethoxy-2,5-dihydrofuran, primary amines, and benzotriazole, with the reactions proceeding in good to excellent yields . Additionally, allyl amines can be used in the synthesis of pyridines through a Cu(II)-promoted dehydrogenation followed by Rh(III)-catalyzed N-annulation with alkynes . These methods highlight the versatility of allyl-containing compounds in constructing complex nitrogen-containing heterocycles.
Molecular Structure Analysis
The molecular structure of 1-(Allyl)pyrrolidin-2-one derivatives can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction. For example, the electronic structure of nitrogen atoms in allyl-containing compounds has been determined using NMR spectroscopy and computational methods . The crystal structure of related molecules, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been characterized, revealing the molecular geometry and conformational flexibility . These studies provide insights into the electronic and spatial configuration of the allyl group in relation to the pyrrolidin-2-one ring.
Chemical Reactions Analysis
1-(Allyl)pyrrolidin-2-one and its derivatives can undergo various chemical reactions, including N-annulation to form pyridines , and the introduction of an allyl group to the α'-position of α-substituted pyrrolidines through the formation of N-acyliminium ions . Reductive allylation of pyrrole with allylboranes can also lead to the synthesis of trans- and cis-2,5-disubstituted pyrrolidines . These reactions demonstrate the reactivity of the allyl group and its utility in constructing diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Allyl)pyrrolidin-2-one derivatives can be studied through experimental and theoretical methods. Investigations into the vibrational frequencies, chemical shifts, and molecular orbital energies provide valuable information about the stability and reactivity of these compounds . Theoretical calculations, such as Density Functional Theory (DFT), can predict molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, which are crucial for understanding the behavior of these molecules under different conditions .
科学研究应用
合成吡咯烷
1-(烯丙基)吡咯烷-2-酮用于合成各种吡咯烷。例如,对α-取代吡咯烷的α′-位置引入烯丙基的立体选择性已经得到研究,通过修改α-取代基和吡咯烷环氮原子的官能团,实现了高的立体选择性 (Shono, Fujita, & Matsumura, 1991)。此外,通过N-烯丙基取代的α-氨基腈的分子内Michael反应构建官能化吡咯烷环已经发展,展示了高效生成2,4-二取代吡咯烷 (En, Zou, Guo, & Liao, 2014)。
催化不对称合成
连续的亲核和亲电烯丙基化过程已被用于催化不对称合成2,4-二取代吡咯烷 (Luo, Xiang, & Krische, 2019)。这种方法展示了1-(烯丙基)吡咯烷-2-酮衍生物在先进合成技术中的应用。
无过渡金属合成
已开发了一种无过渡金属合成方法,使用1-(烯丙基)吡咯烷-2-酮衍生物。这包括通过2-烯丙基-2H-氮杂环丙烷的环扩张合成取代吡啶,提供广泛的底物范围和对各种取代基的良好耐受性 (Jiang, Park, & Loh, 2014)。
不对称合成
已探索了利用1-(烯丙基)吡咯烷-2-酮的不对称合成技术。例如,从3-酮吡咯烷-2-膦酸酯合成顺式和反式2,5-二取代吡咯烷,导致类似(+)-普鲁辛和类似物的产物,展示了该化合物在不对称合成中的作用 (Davis, Zhang, Qiu, & Wu, 2008)。
药物化学应用
在药物化学中,1-(烯丙基)吡咯烷-2-酮衍生物是制备各种药物化合物的关键中间体。例如,它们已被用于合成N-甲基-N-[(1S)-1-[(3R)-吡咯烷-3-基]乙基]胺,这是抗生素开发中的关键中间体 (Fleck, Mcwhorter, DeKam, & Pearlman, 2003)。
作用机制
Target of Action
N-Allyl-2-pyrrolidinone, also known as 1-(Allyl)pyrrolidin-2-one, is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
For example, nicotine, a pyrrolidine alkaloid, has been shown to enhance the production of IL-1β and IL-8 via the α7 nAChR/NF-κB pathway .
Pharmacokinetics
A related compound, n-methyl pyrrolidone, has been studied for its pharmacokinetics .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
属性
IUPAC Name |
1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURRSEGFTCZKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181383 | |
| Record name | 1-(Allyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyl)pyrrolidin-2-one | |
CAS RN |
2687-97-0 | |
| Record name | 1-(2-Propen-1-yl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Allyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2687-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Allyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Allyl-2-pyrrolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68P3TM39D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






